molecular formula C18H22N2O3S B5762679 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine

1-(1-naphthoyl)-4-(propylsulfonyl)piperazine

Cat. No. B5762679
M. Wt: 346.4 g/mol
InChI Key: DHXTZRJPHAOBJD-UHFFFAOYSA-N
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Description

1-(1-naphthoyl)-4-(propylsulfonyl)piperazine (NPP) is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and sleep. NPP has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders.

Scientific Research Applications

1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and neuropathic pain.

Mechanism of Action

1-(1-naphthoyl)-4-(propylsulfonyl)piperazine is a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and sleep. Activation of the 5-HT1A receptor by 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine leads to an increase in the release of serotonin in the brain, which has been shown to have anxiolytic and antidepressant effects. 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, which allows for precise modulation of serotonin signaling. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine, including its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and neuropathic pain. Further studies are needed to elucidate the precise mechanisms of action of 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine and its effects on neurotransmitter systems. There is also a need for the development of more selective and potent agonists of the 5-HT1A receptor for use in therapeutic applications.

Synthesis Methods

1-(1-naphthoyl)-4-(propylsulfonyl)piperazine can be synthesized by the reaction of 1-naphthoyl chloride with propylsulfonylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine. This synthesis method has been optimized to obtain high yields and purity of 1-(1-naphthoyl)-4-(propylsulfonyl)piperazine.

properties

IUPAC Name

naphthalen-1-yl-(4-propylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-14-24(22,23)20-12-10-19(11-13-20)18(21)17-9-5-7-15-6-3-4-8-16(15)17/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXTZRJPHAOBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-1-yl[4-(propylsulfonyl)piperazin-1-yl]methanone

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